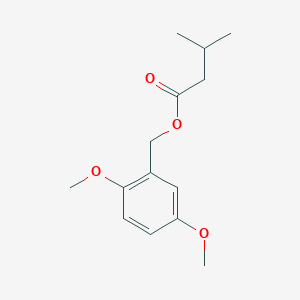

2,5-Dimethoxybenzyl 3-methylbutanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dimethoxyphenyl)methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-10(2)7-14(15)18-9-11-8-12(16-3)5-6-13(11)17-4/h5-6,8,10H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUFPMXHOICPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648787 | |

| Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876665-00-8 | |

| Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate. It details the spectroscopic techniques, experimental protocols, and data interpretation required to confirm the chemical structure of this compound. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development, offering in-depth information for research and industrial applications.

Compound Identification

-

IUPAC Name: (2,5-dimethoxyphenyl)methyl 3-methylbutanoate[1][2]

-

Molecular Formula: C₁₄H₂₀O₄[2]

-

Molecular Weight: 252.31 g/mol [2]

-

Chemical Structure:

-

The molecule consists of a benzyl (B1604629) group as its core, which is a benzene (B151609) ring attached to a CH₂ group.

-

This aromatic ring is substituted with two methoxy (B1213986) groups (-OCH₃) at positions 2 and 5.

-

The benzyl component is derived from 2,5-dimethoxybenzyl alcohol.

-

An ester linkage (-COO-) connects the benzyl group to a 3-methylbutanoate group.[1]

-

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons | 6.7 - 7.0 | Multiplet | 3H |

| Benzylic Protons (-OCH₂-) | ~5.1 | Singlet | 2H |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 6H |

| Methylene Protons (-CH₂-COO) | ~2.3 | Triplet | 2H |

| Methine Proton (-CH(CH₃)₂) | ~2.1 | Multiplet | 1H |

| Methyl Protons (-CH(CH₃)₂) | ~0.9 | Doublet | 6H |

Data sourced from Benchchem[1]

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~173 |

| Aromatic Carbons (C-O) | ~150 - 154 |

| Aromatic Carbons (C-H) | ~112 - 118 |

| Aromatic Carbon (C-CH₂) | ~128 |

| Benzylic Carbon (-OCH₂-) | ~62 |

| Methoxy Carbons (-OCH₃) | ~56 |

| Methylene Carbon (-CH₂-COO) | ~43 |

| Methine Carbon (-CH(CH₃)₂) | ~26 |

| Methyl Carbons (-CH(CH₃)₂) | ~22 |

Data sourced from Benchchem[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns.

Table 3: Expected Mass Spectrometry Data

| Analysis Type | Expected Result | Interpretation |

| Molecular Ion Peak ([M]⁺) | m/z ≈ 252.1362 | Corresponds to the molecular weight of the compound (C₁₄H₂₀O₄). |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate m/z | Confirms the elemental composition. |

| Fragmentation Pattern | Cleavage of the C-O bond between the carbonyl group and the benzyl alcohol moiety. | Provides further structural confirmation of the ester linkage and its components. |

Data interpretation based on information from Benchchem[1] and PubChem[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | ~1735 |

| C-O (Ester) | ~1200 - 1000 |

| C-H (Aromatic) | ~3100 - 3000 |

| C=C (Aromatic) | ~1600 and ~1475 |

| C-H (Aliphatic) | ~3000 - 2850 |

Experimental Protocols

Synthesis: Fischer Esterification

The most common method for synthesizing this compound is through Fischer esterification of 2,5-dimethoxybenzyl alcohol with 3-methylbutanoic acid, using an acid catalyst.

Materials:

-

2,5-dimethoxybenzyl alcohol

-

3-methylbutanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous solvent (e.g., toluene)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,5-dimethoxybenzyl alcohol in a minimal amount of anhydrous toluene.

-

Add a molar excess of 3-methylbutanoic acid to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (as determined by TLC or GC-MS analysis), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

NMR Spectroscopy

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired data using appropriate software.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Use 2D NMR data (COSY, HSQC, HMBC) to confirm the connectivity between protons and carbons.

Mass Spectrometry

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquire the mass spectrum in the desired mass range.

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Infrared (IR) Spectroscopy

Procedure:

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Logic of Structural Elucidation

Caption: Logical relationships in the spectroscopic data leading to structural confirmation.

Conceptual Signaling Pathway

While this compound is primarily used in the fragrance industry, the 2,5-dimethoxybenzyl moiety is found in some molecules designed as kinase inhibitors.[1] The following diagram illustrates a general kinase signaling pathway that such inhibitors might target. This is a conceptual illustration for the target audience.

Caption: Conceptual kinase signaling pathway potentially targeted by inhibitors containing a 2,5-dimethoxybenzyl moiety.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through careful synthesis, purification, and analysis by NMR, MS, and IR spectroscopy, the precise molecular structure can be unequivocally confirmed. The detailed protocols and data presented in this guide provide a robust framework for the characterization of this compound and can be adapted for the analysis of other small organic molecules in research and industrial settings.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzyl 3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,5-Dimethoxybenzyl 3-methylbutanoate. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may utilize this compound as a fragrance, flavor agent, or as a chemical intermediate in the synthesis of more complex molecules.

Chemical Identity and Properties

This compound, also known by its IUPAC name (2,5-dimethoxyphenyl)methyl 3-methylbutanoate, is an ester formed from 2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid (isovaleric acid).[1][2] Its core structure consists of a benzyl (B1604629) group with two methoxy (B1213986) substituents on the aromatic ring, linked to a 3-methylbutanoate group via an ester bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₄ | [3][4][5][6] |

| Molecular Weight | 252.31 g/mol | [3][4][6] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 333.1 ± 27.0 °C (Predicted) | [3] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP | 2.79310 - 2.8 | [4][5] |

| CAS Number | 876665-00-8 | [3][4][5] |

| Storage | Room temperature, in a dry, sealed container | [3][6] |

Synthesis Methodologies

The primary method for synthesizing this compound is through Fischer esterification. This classic reaction involves the acid-catalyzed reaction between 2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid.[1] An alternative, highly effective method utilizes a more reactive carboxylic acid derivative, such as an acid chloride, to circumvent some of the limitations of direct esterification.[1]

Fischer Esterification Protocol

Objective: To synthesize this compound from 2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid.

Materials:

-

2,5-dimethoxybenzyl alcohol

-

3-methylbutanoic acid

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)[1]

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxybenzyl alcohol and a molar excess of 3-methylbutanoic acid in the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst to the mixture.[1]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the ester.[1][7]

-

¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons, the two methoxy groups, the benzylic protons, and the protons of the 3-methylbutanoate moiety. The integration and splitting patterns of these signals provide definitive evidence for the connectivity of the molecule.

-

¹³C NMR (Carbon-13 NMR): The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, the benzylic carbon, and the carbons of the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[1][7] The mass spectrum will exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of 252.31 g/mol .[3][4][6] Common fragmentation patterns for esters include the cleavage of the C-O bond between the carbonyl group and the benzyl alcohol moiety.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound will show characteristic absorption bands for:

-

C=O stretching of the ester group.

-

C-O stretching from the ester and methoxy groups.

-

Aromatic C-H and C=C stretching.

Applications and Biological Relevance

This compound is primarily utilized in the fragrance and flavor industry due to its pleasant aromatic properties.[6] It is also a valuable intermediate in organic synthesis for the creation of more complex molecules.[1] The 2,5-dimethoxybenzyl moiety is found in various biologically active compounds, suggesting potential for investigation in medicinal chemistry.[1] For instance, derivatives of 2,5-dimethoxybenzyl have been explored for their antitumor activity.[8] The ester group can be chemically modified, for example, through reduction to the corresponding alcohol, and the methoxy groups on the aromatic ring can be oxidized.[1] These transformations allow for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties.

References

- 1. This compound | 876665-00-8 | Benchchem [benchchem.com]

- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 876665-00-8 [m.chemicalbook.com]

- 4. This compound | C14H20O4 | CID 25128491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:876665-00-8 | Chemsrc [chemsrc.com]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethoxybenzyl 3-methylbutanoate

CAS Number: 876665-00-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzyl 3-methylbutanoate, a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological significance based on its structural motifs.

Core Compound Information

This compound is an ester formed from 2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid (also known as isovaleric acid).[1] Its chemical structure features a substituted benzene (B151609) ring, which is a common scaffold in biologically active molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 876665-00-8 | [1][2] |

| Molecular Formula | C₁₄H₂₀O₄ | [2][3] |

| Molecular Weight | 252.31 g/mol | [1][2][3] |

| IUPAC Name | (2,5-dimethoxyphenyl)methyl 3-methylbutanoate | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point (Predicted) | 333.1 ± 27.0 °C | [4] |

| Density (Predicted) | 1.050 ± 0.06 g/cm³ | [4] |

| Storage | Room temperature, dry, sealed | [3][4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through Fischer esterification. This classic method involves the acid-catalyzed reaction between an alcohol (2,5-dimethoxybenzyl alcohol) and a carboxylic acid (3-methylbutanoic acid).[1]

Experimental Protocol: Fischer Esterification

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials:

-

2,5-dimethoxybenzyl alcohol

-

3-methylbutanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Infrared (IR) spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,5-dimethoxybenzyl alcohol (1.0 eq) and 3-methylbutanoic acid (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

-

Carefully vent the separatory funnel after each addition of sodium bicarbonate to release any evolved CO₂ gas.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final product.

-

IR Spectroscopy: Obtain an IR spectrum to identify the characteristic ester carbonyl stretch.

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance and Future Research

While no specific biological activity has been reported for this compound, its structural components suggest potential areas for investigation. The 2,5-dimethoxybenzyl moiety is found in a number of compounds with demonstrated biological effects.

Antitumor and Antifolate Activity

A notable example is piritrexim, a potent inhibitor of dihydrofolate reductase (DHFR) that contains a 2,5-dimethoxybenzyl group.[5] DHFR is a crucial enzyme in the synthesis of nucleotides and its inhibition is a key mechanism for several anticancer and antimicrobial drugs. The presence of this pharmacophore in this compound suggests that it could be investigated as a scaffold for the development of novel DHFR inhibitors or other antitumor agents.

Neurological Activity

The 2,5-dimethoxy substitution pattern on a phenyl ring is also a key feature of several psychoactive compounds, including agonists for the serotonin (B10506) 5-HT2A receptor. This receptor is a target for drugs used to treat various psychiatric disorders. Therefore, this compound and its derivatives could be explored for their potential interactions with central nervous system receptors.

Caption: Hypothetical interaction of a 2,5-dimethoxybenzyl compound with a cellular target.

Conclusion

This compound is a readily synthesizable ester with potential for further investigation. While its current primary application appears to be in the fragrance and flavor industry, its structural similarity to known bioactive molecules warrants exploration of its pharmacological properties.[3] This guide provides a foundational resource for researchers interested in synthesizing this compound and exploring its potential in drug discovery and development. Future studies should focus on the synthesis of analogs and their systematic evaluation in relevant biological assays to unlock the full potential of this chemical scaffold.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzyl 3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dimethoxybenzyl 3-methylbutanoate, a valuable ester intermediate in the development of complex organic molecules. This document details the prevalent synthesis mechanism, provides a representative experimental protocol, summarizes key quantitative data, and visually outlines the reaction pathway and workflow.

Introduction

This compound, with the IUPAC name (2,5-dimethoxyphenyl)methyl 3-methylbutanoate, is an ester characterized by a 2,5-dimethoxybenzyl group derived from its corresponding alcohol and a 3-methylbutanoate moiety from 3-methylbutanoic acid (commonly known as isovaleric acid).[1] The functional groups present—an electron-rich aromatic ring, an ester linkage, and a branched alkyl chain—make it a versatile building block in organic synthesis. Its applications can be found in the fragrance and flavor industry and as an intermediate for more complex molecular targets.[2]

Synthesis Mechanism: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (3-methylbutanoic acid) with an alcohol (2,5-dimethoxybenzyl alcohol).[1]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 3-methylbutanoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 2,5-dimethoxybenzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formerly the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final ester product, this compound.

A potential side reaction is the acid-catalyzed polymerization of the 2,5-dimethoxybenzyl alcohol, which can be minimized by using only a catalytic amount of the strong acid.[1]

Reaction Pathway Diagram

Caption: Fischer-Speier esterification mechanism for the synthesis of the target ester.

Experimental Protocol

Materials:

-

2,5-Dimethoxybenzyl alcohol

-

3-Methylbutanoic acid (Isovaleric acid)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2,5-dimethoxybenzyl alcohol (1.0 eq), 3-methylbutanoic acid (1.2-1.5 eq), and toluene (approx. 2-3 mL per gram of alcohol).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) or p-toluenesulfonic acid (approx. 0.05 eq).

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue refluxing until no more water is collected (typically 2-6 hours).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[3]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to achieve high purity.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification.

Data Presentation

The following tables summarize the key physical, chemical, and analytical data for the reactants and the final product.

Table 1: Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Starting Material | 2,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | 33524-31-1 |

| Reagent | 3-Methylbutanoic acid | C₅H₁₀O₂ | 102.13 | 503-74-2 |

| Product | (2,5-dimethoxyphenyl)methyl 3-methylbutanoate | C₁₄H₂₀O₄ | 252.31 | 876665-00-8[5] |

Table 2: Product Characterization Data

| Parameter | Value / Description |

| Appearance | Light yellow liquid[2] |

| Purity | ≥95% - 97%[2] |

| Infrared Spectrum | Conforms to structure[2] |

| NMR Spectrum | Conforms to structure[2] |

Table 3: Expected ¹H-NMR Spectroscopic Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons | 6.7 - 7.0 | Multiplet | 3H |

| Benzylic Protons (-OCH₂-) | ~5.1 | Singlet | 2H |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 6H |

| Methylene Protons (-CH₂-COO) | ~2.3 | Triplet | 2H |

| Methine Proton (-CH(CH₃)₂) | ~2.1 | Multiplet | 1H |

| Methyl Protons (-CH(CH₃)₂) | ~0.9 | Doublet | 6H |

Conclusion

The synthesis of this compound is reliably achieved through the well-established Fischer-Speier esterification mechanism. This process, which utilizes common laboratory reagents and equipment, offers a straightforward route to this versatile chemical intermediate. By controlling reaction conditions, particularly through the efficient removal of water, the synthesis can be optimized to produce high yields of the desired ester. The provided protocol and data serve as a foundational guide for researchers in the fields of organic synthesis and drug development, enabling the effective production and characterization of this compound for further application.

References

Spectral Analysis of 2,5-Dimethoxybenzyl 3-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-dimethoxybenzyl 3-methylbutanoate (CAS No. 876665-00-8). Due to the limited availability of experimentally-derived spectra in public databases, this document presents a combination of predicted data based on the analysis of its precursors—2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid—and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and spectral analyses are also provided to facilitate further research and verification.

Chemical Structure and Properties

-

IUPAC Name: (2,5-dimethoxyphenyl)methyl 3-methylbutanoate[1][2]

-

Chemical Structure:

Image Source: PubChem CID 25128491

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of its constituent parts and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 3H | Ar-H |

| ~5.1 | s | 2H | Ar-CH₂ -O |

| ~3.8 | s | 6H | -OCH₃ |

| ~2.2 | d | 2H | -C(=O)-CH₂ -CH- |

| ~2.1 | m | 1H | -CH₂-CH (CH₃)₂ |

| ~0.95 | d | 6H | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~153 | C -OCH₃ (Aromatic) |

| ~150 | C -OCH₃ (Aromatic) |

| ~128 | C -CH₂ (Aromatic) |

| ~112-118 | C -H (Aromatic) |

| ~62 | Ar-C H₂-O |

| ~56 | -OC H₃ |

| ~43 | -C(=O)-C H₂-CH- |

| ~26 | -CH₂-C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1500, ~1465 | Medium | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (ester, aryl ether) |

| ~1040 | Strong | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 252 | [M]⁺ (Molecular Ion) |

| 168 | [M - C₅H₉O]⁺ |

| 151 | [C₉H₁₁O₂]⁺ (2,5-dimethoxybenzyl cation) |

| 137 | [M - C₅H₉O₂ - CH₃]⁺ |

| 85 | [C₅H₉O]⁺ (3-methylbutanoyl cation) |

| 57 | [C₄H₉]⁺ (isobutyl cation) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral characterization of this compound.

Synthesis: Fischer Esterification

This protocol describes the synthesis of this compound from 2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid using an acid catalyst.[1][4][5][6]

-

Reactant Preparation: In a round-bottom flask, combine 2,5-dimethoxybenzyl alcohol (1.0 eq), 3-methylbutanoic acid (1.2 eq), and a solvent such as toluene (B28343) (sufficient to dissolve the reactants).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water produced during the reaction.

-

Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure this compound.

-

NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[7][8][9]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence.

-

Set a wider spectral width and a longer acquisition time and relaxation delay compared to ¹H NMR.

-

Acquire the spectrum with a larger number of scans.

-

Process the data similarly to the ¹H spectrum and calibrate to the solvent signal or TMS.

-

IR Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample.[10][11][12][13]

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed.

-

Analysis:

-

Place a drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Place the "sandwich" of plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., acetone (B3395972) or dichloromethane) and store them in a desiccator.

Mass Spectrometry

This protocol provides a general procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction: Introduce a small amount of the purified liquid sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) system.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectral characterization.

Caption: Workflow for the synthesis and spectral characterization.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. ymdb.ca [ymdb.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. scribd.com [scribd.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. books.rsc.org [books.rsc.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. homework.study.com [homework.study.com]

- 13. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Substituted Benzyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl (B1604629) esters represent a versatile class of organic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Their therapeutic potential spans from anticancer and antimicrobial to anti-inflammatory and analgesic applications. This in-depth technical guide provides a comprehensive overview of the core biological activities of substituted benzyl esters, detailing structure-activity relationships, experimental methodologies, and relevant cellular pathways.

Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis

Substituted benzyl esters have emerged as a significant scaffold in the design of novel anticancer agents. Their mechanism of action often involves the inhibition of crucial cellular processes in cancer cells, such as proliferation and tubulin polymerization, and the induction of apoptosis.

A novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives, which incorporate a substituted benzylamino moiety, have been synthesized and evaluated for their antiproliferative activity.[1][2] Among these, the p-chlorobenzylamino derivative 8e and the p-chloro and p-methoxyphenethylamino analogues 8f and 8k demonstrated significant inhibitory effects on the growth of U-937 and SK-MEL-1 cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM.[1][2] Interestingly, these compounds did not inhibit tubulin polymerization or cyclin-dependent kinase (CDK) activity, suggesting they act through alternative cellular targets to induce apoptosis.[1]

Furthermore, fluoro-substituted aryl benzyl ethers have shown cytotoxicity against human tumor cell lines A549 and SGC7901.[3] Salinomycin N-benzyl amides have also exhibited potent anticancer activity, particularly against drug-resistant cell lines, with the substitution position on the benzyl ring influencing the activity.[4] Hesperetin derivatives bearing substituted benzyl-1,2,3-triazolyl moieties have demonstrated notable antioxidant and anticancer effects against cervical (HeLa, CaSki) and ovarian (SK-OV-3) cancer cell lines.[5] Specifically, the analog with a meta-methoxy substituent showed potent radical scavenging activity, while compounds with para-fluoro, ortho-methyl, and meta-trifluoromethyl groups exhibited excellent cancer cell inhibition.[5]

Quantitative Anticancer Activity Data

| Compound Class | Cancer Cell Line | Activity | Value | Reference |

| 2-Arylalkylamino-4-amino-5-aroylthiazoles | U-937, SK-MEL-1 | IC50 | 5.7 - 12.2 μM | [1][2] |

| Fluoro-substituted Aryl Benzyl Ethers | A549, SGC7901 | Cytotoxic | - | [3] |

| Salinomycin N-benzyl Amides | Various | Anticancer | Potent | [4] |

| Substituted Benzyl-1,2,3-triazolyl Hesperetin | HeLa, CaSki, SK-OV-3 | Anticancer | Excellent | [5] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted benzyl ester derivatives for a specified period (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[1]

Signaling Pathway: Induction of Apoptosis

Caption: Apoptosis induction by substituted benzyl esters via alternative cellular targets.

Antimicrobial Activity: Combating Bacteria and Fungi

Substituted benzyl esters have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The nature and position of substituents on the benzyl ring play a crucial role in determining the efficacy and spectrum of their activity.

Benzyl bromide derivatives have shown strong antibacterial and antifungal properties.[6][7][8] For instance, certain benzyl bromides exhibited high activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria.[6][7][8] Specifically, one derivative displayed a minimum inhibitory concentration (MIC) of 0.25 mg/mL against Candida albicans.[6] Similarly, O-benzyl derivatives have been reported to exert bactericidal activities against Bacillus subtilis and Staphylococcus aureus.[9]

The antifungal activity of chloro-substituted benzyl esters has also been investigated, with compounds featuring a thiazole-4-acid moiety or a trifluoromethyl aliphatic acid part showing excellent activity against Botrytis cinerea.[10] Benzyl benzoate (B1203000) itself has shown antibacterial activity against Bacillus cereus with a MIC of 50 μg/mL.[11]

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | Activity | Value | Reference |

| Benzyl Bromide Derivatives | Candida albicans | MIC | 0.25 mg/mL | [6] |

| Benzyl Bromide Derivatives | Gram-positive bacteria, Fungi | - | High activity | [6][7][8] |

| O-Benzyl Derivatives | B. subtilis, S. aureus | Bactericidal | - | [9] |

| Chloro-substituted Benzyl Esters | Botrytis cinerea | EC50 | 0.708 mg/L | [10] |

| Benzyl Benzoate | Bacillus cereus | MIC | 50 μg/mL | [11] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The substituted benzyl ester is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (broth and inoculum) and negative control wells (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for synthesis and antimicrobial screening of substituted benzyl esters.

Analgesic and Anti-inflammatory Activities

Several studies have highlighted the potential of substituted benzyl esters as analgesic and anti-inflammatory agents. The structural modifications of known active compounds with benzyl ester moieties have led to derivatives with enhanced or altered activities.

The benzylation of (-)-cubebin resulted in (-)-o-benzyl cubebin, which, while showing a low anti-inflammatory effect (16.2% inhibition in the carrageenan-induced paw edema model), was significantly more effective as an analgesic (80% inhibition in the acetic acid-induced writhing test) compared to the parent compound.[12] This suggests that the benzyl group can selectively enhance analgesic activity.

A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have been synthesized and evaluated for their anti-inflammatory and analgesic potential.[13] Compounds FM4 , FM10 , and FM12 were identified as potent inhibitors of COX-2, with IC50 values of 0.74, 0.69, and 0.18 µM, respectively.[13] These compounds also showed encouraging results in in vivo analgesic and anti-inflammatory models.[13]

Quantitative Analgesic and Anti-inflammatory Activity Data

| Compound | Assay | Activity | Value | Reference |

| (-)-o-benzyl cubebin | Acetic acid-induced writhing (mice) | Inhibition | 80% | [12] |

| (-)-o-benzyl cubebin | Carrageenan-induced paw edema (rats) | Inhibition | 16.2% | [12] |

| FM4 | COX-2 Inhibition | IC50 | 0.74 µM | [13] |

| FM10 | COX-2 Inhibition | IC50 | 0.69 µM | [13] |

| FM12 | COX-2 Inhibition | IC50 | 0.18 µM | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds (substituted benzyl esters) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: SAR of (-)-cubebin benzylation showing enhanced analgesic activity.

Conclusion

Substituted benzyl esters are a chemically diverse and biologically significant class of compounds with demonstrated efficacy in various therapeutic areas. The ability to readily modify the substitution pattern on the benzyl ring and the ester component allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the vast potential of this scaffold in the development of new and improved therapeutic agents. Further research into their mechanisms of action and optimization of their structure-activity relationships will undoubtedly lead to the discovery of novel drug candidates.

References

- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Analgesic and anti-inflammatory activities of (-)-o benzyl cubebin, a (-)-cubebin derivative, obtained by partial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]

The Versatility of Dimethoxybenzyl Intermediates in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of intermediates can dictate the success and efficiency of a drug discovery program. Among these, dimethoxybenzyl (DMB) intermediates have emerged as exceptionally versatile tools, serving both as reliable protecting groups and as core structural scaffolds in a variety of therapeutic agents. This technical guide provides an in-depth analysis of the applications of DMB intermediates, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, application, and therapeutic potential.

The Dimethoxybenzyl Group as a Protecting Group

The 2,4-dimethoxybenzyl (DMB) group is a widely employed acid-labile protecting group for various functionalities, including amines, alcohols, and sulfamates. Its strategic advantage lies in its ease of cleavage under mild acidic conditions, which allows for orthogonal deprotection strategies in complex multi-step syntheses.

Advantages in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the DMB group, often introduced as an N-substituent on an amino acid, offers several benefits. It has been shown to improve the solubility of growing peptide chains and prevent on-resin aggregation, particularly in "difficult" sequences.[1][2] Furthermore, the DMB group can prevent side reactions such as aspartimide formation.[1][2]

Quantitative Performance of DMB as a Protecting Group

The selection of a protecting group is often guided by the efficiency of its introduction and removal. The following tables provide a quantitative comparison of the DMB group with other common benzyl-type protecting groups.

| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |

| DMB | 2,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 | 85 - 95 |

| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98 |

| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 4 - 12 | 90 - 99 |

| Table 1: Comparison of Primary Alcohol Protection Reactions.[3] |

| Method | Reagents | DMB Ether | PMB Ether | Bn Ether |

| Acidic Cleavage | 10% TFA in CH₂Cl₂ | High Yield (e.g., quant., 2 h)[4] | Good to High Yield (slower than DMB) | Generally Stable |

| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Very Fast, High Yield | Fast, High Yield | Slow, often incomplete |

| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved | Readily Cleaved |

| Table 2: Comparison of O-Deprotection Methods.[3] |

Experimental Protocols

This protocol provides a general guideline for the cleavage of a DMB group from a peptide synthesized on a solid support.

-

Resin Preparation: The DMB-protected peptidyl-resin is thoroughly washed with dichloromethane (B109758) (DCM) to remove residual solvents like DMF. The resin is then dried under high vacuum for at least one hour.[5]

-

Cleavage Cocktail Preparation: A fresh cleavage cocktail is prepared immediately before use. A standard cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and deionized water in a 95:2.5:2.5 volume ratio.[5] For 1 gram of resin, 10-25 mL of the cocktail is typically prepared.[5]

-

Cleavage Reaction: The cleavage cocktail is added to the resin, and the mixture is gently agitated at room temperature. The reaction progress should be monitored.

-

Product Isolation: Following cleavage, the resin is filtered, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether to remove scavengers and cleaved protecting groups, and finally dried under vacuum.[5]

This protocol describes a method for the protection of sulfamate (B1201201) NH protons.

-

Initial Reaction: A substituted phenol (B47542) is heated with 1,1′-sulfonylbis(2-methyl-1H-imidazole) using microwave irradiation to produce an aryl 2-methyl-1H-imidazole-1-sulfonate.[4][6]

-

Methylation: The resulting imidazole-sulfonate is N-methylated by reacting it with trimethyloxonium (B1219515) tetrafluoroborate.[4][6]

-

Displacement: The methylated intermediate then undergoes displacement of 1,2-dimethylimidazole (B154445) with bis(2,4-dimethoxybenzyl)amine.[4][6]

-

Deprotection: The N-diprotected sulfamate can be deprotected quantitatively using 10% trifluoroacetic acid in dichloromethane at room temperature for 2 hours.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 6. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethoxybenzyl 3-methylbutanoate material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of the available material safety data, experimental protocols, and potential biological significance of 2,5-Dimethoxybenzyl 3-methylbutanoate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Compound Identification and Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₄ | [1][2] |

| Molecular Weight | 252.31 g/mol | [1] |

| CAS Number | 876665-00-8 | [1] |

| Appearance | Light yellow liquid | [2] |

| Purity | ≥95% | [2][3] |

| Storage | Room temperature, dry, sealed | [2] |

| LogP | 2.79310 | [3] |

| PSA | 44.76000 | [3] |

Safety and Hazard Information

Due to the lack of a specific MSDS for this compound, the safety and hazard information for a structurally similar compound, Benzyl (B1604629) isovalerate (Benzyl 3-methylbutanoate), is provided as a proxy. It is crucial to note that the presence of two methoxy (B1213986) groups on the benzyl ring may alter the toxicological properties of the target compound. Therefore, this information should be used with caution and appropriate safety measures should always be employed.

Table 2: Hazard Summary for Benzyl Isovalerate (Analogue)

| Hazard | Description | Precautionary Statements |

| Acute Health Hazard | Irritant to eyes, skin, mucous membranes, and respiratory system. May be harmful by ingestion, skin absorption, and inhalation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P302+P352: IF ON SKIN: wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[4] |

| Flammability | Combustible liquid.[5][6] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7] |

| Chronic Health Hazard | Not Available. The toxicological properties have not been thoroughly investigated.[4] | Handle in accordance with good industrial hygiene and safety practice.[6] |

| Incompatible Materials | Strong oxidizing agents.[5] | --- |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on general methods for the synthesis of benzyl esters, a plausible protocol can be devised. Fischer-Speier esterification is a common and effective method for this type of synthesis.[8][9]

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of 2,5-dimethoxybenzyl alcohol with 3-methylbutanoic acid.

Materials:

-

2,5-Dimethoxybenzyl alcohol

-

3-Methylbutanoic acid (isovaleric acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxybenzyl alcohol (1.0 equivalent) in toluene.

-

Add 3-methylbutanoic acid (1.2 equivalents) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica (B1680970) gel if necessary.

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, research on structurally related compounds provides insights into its potential pharmacological relevance. For instance, a synthetic analogue, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), has demonstrated significant antiproliferative activity against cancer cell lines.[10] The mechanism of action for TMECG involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway, which is crucial for DNA synthesis and cell proliferation.[10]

This suggests that other substituted benzyl esters, potentially including this compound, could exhibit similar inhibitory effects on enzymes within critical metabolic pathways. The dimethoxy substitution pattern on the benzyl ring can influence the molecule's binding affinity to biological targets.

Caption: Hypothetical inhibition of the folate pathway by the compound.

Conclusion

This compound is a chemical compound for which detailed safety and biological data are not yet fully established. This guide provides the most current available information on its properties and outlines a practical synthetic protocol. The potential for biological activity, suggested by studies on analogous structures, indicates that this compound could be a subject of interest for further research, particularly in the fields of medicinal chemistry and drug discovery. Researchers handling this compound should adhere to strict safety protocols, drawing guidance from the data on similar molecules, and conduct thorough characterization to explore its potential applications.

References

- 1. This compound | C14H20O4 | CID 25128491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CAS#:876665-00-8 | Chemsrc [chemsrc.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. scribd.com [scribd.com]

- 9. amherst.edu [amherst.edu]

- 10. Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2,5-Dimethoxybenzyl 3-methylbutanoate: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzyl 3-methylbutanoate, a versatile organic compound with significant applications in the fragrance and flavor industries and as a key intermediate in chemical synthesis. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis protocols, and chemical reactivity, offering a theoretical foundation for further research and development.

Physicochemical Properties

This compound is an ester characterized by a dimethoxy-substituted benzene (B151609) ring linked to a 3-methylbutanoate group.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2,5-dimethoxyphenyl)methyl 3-methylbutanoate | [1][2] |

| CAS Number | 876665-00-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₂₀O₄ | [2][3][4][6] |

| Molecular Weight | 252.31 g/mol | [1][2][3] |

| Appearance | Light yellow liquid | [6] |

| Boiling Point | 333.1 ± 27.0 °C (Predicted) | [3] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP (Octanol/Water) | 2.8 | [2][4] |

| Purity | ≥95% - 97% | [1][6][7] |

Synthesis of this compound

The primary and most established method for synthesizing this ester is through Fischer esterification. This reaction involves the acid-catalyzed condensation of 2,5-dimethoxybenzyl alcohol with 3-methylbutanoic acid (also known as isovaleric acid).[1][8]

The following protocol is a generalized procedure based on the principles of Fischer esterification for the synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid.

-

Solvent and Catalyst Addition: Use a non-polar solvent such as toluene (B28343) or hexane (B92381) to facilitate the removal of water via a Dean-Stark apparatus. Add a catalytic amount (typically 1-5 mol%) of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution. Subsequently, wash with brine to remove any remaining aqueous impurities.

-

Purification: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and filter. Remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the final this compound.

For industrial-scale production, continuous flow reactors are increasingly favored over traditional batch processing to improve yield, reduce reaction times, and enhance safety and consistency.[1]

Chemical Reactivity and Structural Features

The chemical behavior of this compound is governed by its key functional groups: the ester linkage and the electron-rich dimethoxybenzene ring.[1]

-

Ester Group Transformations: The ester group is susceptible to hydrolysis back to its parent alcohol and carboxylic acid under acidic or basic conditions. It can also be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield 2,5-dimethoxybenzyl alcohol and 3-methyl-1-butanol. Furthermore, transesterification can be performed to create different esters, which is a key strategy in medicinal chemistry for modifying a compound's physicochemical properties like solubility and bioavailability.[1]

-

Aromatic Ring Reactions: The 2,5-dimethoxybenzyl moiety is electron-rich and susceptible to oxidation.[1] The methoxy (B1213986) groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions. A significant transformation is the oxidation of the 1,4-dimethoxybenzene (B90301) core to a p-benzoquinone derivative, a class of compounds with important redox properties and pharmacological applications.[1]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular structure. The expected NMR data, based on its chemical structure, are summarized below.[1]

Expected ¹H-NMR Data:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons | 6.7 - 7.0 | Multiplet | 3H |

| Benzylic Protons (-OCH₂-) | ~5.1 | Singlet | 2H |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 6H |

| Methylene Protons (-CH₂-COO) | ~2.3 | Triplet | 2H |

| Methine Proton (-CH(CH₃)₂) | ~2.1 | Multiplet | 1H |

| Methyl Protons (-CH(CH₃)₂) | ~0.9 | Doublet | 6H |

Expected ¹³C-NMR Data: In the ¹³C-NMR spectrum, each unique carbon atom will produce a distinct signal. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum (typically ~170-180 ppm).[1]

The IR spectrum would be expected to show strong characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and C-O stretching vibrations.

Applications and Research Interest

-

Fragrance and Flavor Industry: The primary application of this compound is within the fragrance and flavor industries, where its aromatic properties are utilized in perfumes, cosmetics, personal care items, and as a flavoring agent in food products.[6]

-

Synthetic Intermediate: It serves as a valuable intermediate for synthesizing more complex molecules, leveraging the reactivity of its ester and dimethoxybenzene functionalities.[1]

-

Medicinal Chemistry: While no direct biological activity has been reported for this compound itself, its structural similarity to other biologically active molecules suggests potential for investigation.[1] For instance, the 2,5-dimethoxybenzyl moiety is a key component of BW301U, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant antitumor activity.[9] This suggests that the title compound could serve as a precursor or fragment for the development of novel therapeutic agents.

Safety and Handling

The compound is classified with the hazard code "Xn" (Harmful).[4] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

References

- 1. This compound | 876665-00-8 | Benchchem [benchchem.com]

- 2. This compound | C14H20O4 | CID 25128491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 876665-00-8 [m.chemicalbook.com]

- 4. This compound | CAS#:876665-00-8 | Chemsrc [chemsrc.com]

- 5. This compound | 876665-00-8 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of 3-Methylbutanoic Acid with 2,5-Dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic and versatile acid-catalyzed reaction for the synthesis of esters from carboxylic acids and alcohols.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for the synthesis of 2,5-dimethoxybenzyl 3-methylbutanoate from 3-methylbutanoic acid (also known as isovaleric acid) and 2,5-dimethoxybenzyl alcohol. The resulting ester is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical compounds and fragrance agents.[5][6] The dimethoxybenzyl moiety is a key structural feature in various biologically active molecules, and its esterification allows for the modification of properties such as lipophilicity and metabolic stability.

Chemical Reaction and Properties

The overall reaction involves the condensation of 3-methylbutanoic acid and 2,5-dimethoxybenzyl alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield this compound and water.[1][5]

Reaction Scheme:

To drive the equilibrium towards the product side, the reaction is typically conducted by either using an excess of one of the reactants or by removing the water as it is formed, often with a Dean-Stark apparatus.[1][2]

Reactant and Product Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methylbutanoic Acid | 3-Methylbutanoic acid | 503-74-2 | C₅H₁₀O₂ | 102.13 |

| 2,5-Dimethoxybenzyl Alcohol | (2,5-Dimethoxyphenyl)methanol | 33524-31-3 | C₉H₁₂O₃ | 168.19 |

| This compound | (2,5-dimethoxyphenyl)methyl 3-methylbutanoate | 876665-00-8 | C₁₄H₂₀O₄ | 252.31[6][7][8][9] |

Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow liquid[6] |

| Purity | ≥95%[9] |

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale using a Dean-Stark apparatus to remove water azeotropically.

Materials and Reagents

-

3-Methylbutanoic acid (≥98%)

-

2,5-Dimethoxybenzyl alcohol (≥98%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98%)

-

Toluene (B28343) (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxybenzyl alcohol (1.0 eq), 3-methylbutanoic acid (1.2 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

-

Add a sufficient volume of toluene to dissolve the reactants (approximately 100 mL).

-

Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

-

Add boiling chips to the flask to ensure smooth boiling.

-

-

Reaction:

-

Heat the mixture to reflux using a heating mantle.

-

The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate at the bottom of the trap.[2]

-

Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

-

Monitor the reaction progress by TLC.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted carboxylic acid.[1]

-

Saturated sodium chloride solution (brine) (1 x 50 mL) to remove any residual water-soluble components.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product, this compound, can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

-

Data Presentation

Expected Spectroscopic Data for this compound